2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol
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Overview
Description
2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a pentadecylimino group, and a chlorophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with pentadecylamine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-bromophenol
- 2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-fluorophenol
- 2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-iodophenol
Uniqueness
2-(Pentadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorophenyl group may enhance its reactivity and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
80018-21-9 |
---|---|
Molecular Formula |
C28H39Cl2NO |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-chloro-2-[C-(2-chlorophenyl)-N-pentadecylcarbonimidoyl]phenol |
InChI |
InChI=1S/C28H39Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-31-28(24-17-14-15-18-26(24)30)25-22-23(29)19-20-27(25)32/h14-15,17-20,22,32H,2-13,16,21H2,1H3 |
InChI Key |
MFIZFGFDYZROOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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